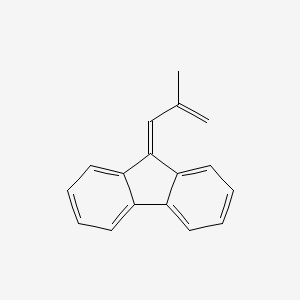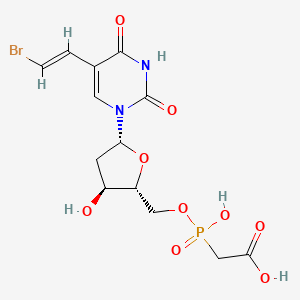
((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is a complex organic compound known for its significant role in antiviral research. This compound is structurally characterized by a bromovinyl group attached to a pyrimidine ring, which is further connected to a furan ring and a phosphoryl group. Its unique structure allows it to interact with various biological molecules, making it a valuable subject in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrimidine Ring: This step involves the condensation of urea with β-ketoesters under acidic conditions to form the pyrimidine ring.
Introduction of the Bromovinyl Group: The bromovinyl group is introduced via a halogenation reaction, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group using phosphoryl chloride (POCl3) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromovinyl group, where nucleophiles like thiols or amines replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
科学的研究の応用
Chemistry
In chemistry, ((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antiviral properties. It has shown efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV) by inhibiting viral DNA synthesis .
Medicine
In medicine, this compound is explored as a potential therapeutic agent for viral infections. Its ability to selectively inhibit viral replication makes it a promising candidate for antiviral drug development .
Industry
In the industrial sector, this compound is used in the production of antiviral drugs. Its synthesis and modification are crucial steps in the development of effective antiviral therapies.
作用機序
The mechanism of action of ((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid involves the inhibition of viral DNA synthesis. The compound is phosphorylated by viral thymidine kinase to form its active triphosphate form, which then inhibits viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby reducing viral proliferation.
類似化合物との比較
Similar Compounds
(E)-5-(2-Bromovinyl)-2′-deoxyuridine (BVDU): A potent antiviral agent with a similar mechanism of action.
5-Iodo-2′-deoxyuridine (IDU): Another antiviral compound that inhibits viral DNA synthesis but has different pharmacokinetic properties.
Uniqueness
((5-(5-(2-Bromovinyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic acid is unique due to its specific structure, which allows for selective inhibition of viral DNA polymerase. Unlike other similar compounds, it does not induce the production of oncogenic RNA viruses, making it a safer option for antiviral therapy .
特性
CAS番号 |
117707-11-6 |
|---|---|
分子式 |
C13H16BrN2O9P |
分子量 |
455.15 g/mol |
IUPAC名 |
2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C13H16BrN2O9P/c14-2-1-7-4-16(13(21)15-12(7)20)10-3-8(17)9(25-10)5-24-26(22,23)6-11(18)19/h1-2,4,8-10,17H,3,5-6H2,(H,18,19)(H,22,23)(H,15,20,21)/b2-1+/t8-,9+,10+/m0/s1 |
InChIキー |
JDJMOQLTVZVNPL-HFVMFMDWSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(CC(=O)O)O)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(CC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


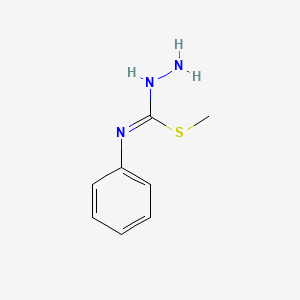

![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
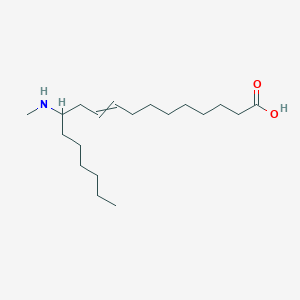

![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)

![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)

![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
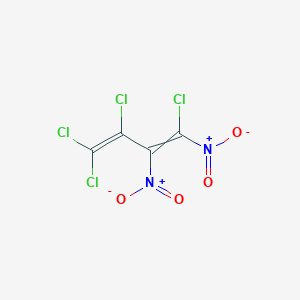
![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
